molecular formula C8H18ClNO B2880121 4-(Pyrrolidin-1-yl)butan-2-ol hydrochloride CAS No. 2138236-29-8

4-(Pyrrolidin-1-yl)butan-2-ol hydrochloride

Cat. No.: B2880121
CAS No.: 2138236-29-8
M. Wt: 179.69
InChI Key: GZWBIMSFRQNSTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pyrrolidin-1-yl)butan-2-ol hydrochloride is a chemical compound that features a pyrrolidine ring attached to a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-1-yl)butan-2-ol hydrochloride typically involves the reaction of pyrrolidine with a suitable butanol derivative. One common method is the nucleophilic substitution reaction where pyrrolidine reacts with 4-chlorobutan-2-ol under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-1-yl)butan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenated compounds and strong bases are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

4-(Pyrrolidin-1-yl)butan-2-ol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-yl)butan-2-ol hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can bind to receptors or enzymes, altering their activity. This interaction can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyrrolidin-1-yl)butan-1-ol
  • 4-(Pyrrolidin-1-yl)butan-2-one
  • 4-(Pyrrolidin-1-yl)butan-2-amine

Uniqueness

4-(Pyrrolidin-1-yl)butan-2-ol hydrochloride is unique due to its specific structure, which combines a pyrrolidine ring with a butanol chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-pyrrolidin-1-ylbutan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-8(10)4-7-9-5-2-3-6-9;/h8,10H,2-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWBIMSFRQNSTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN1CCCC1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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